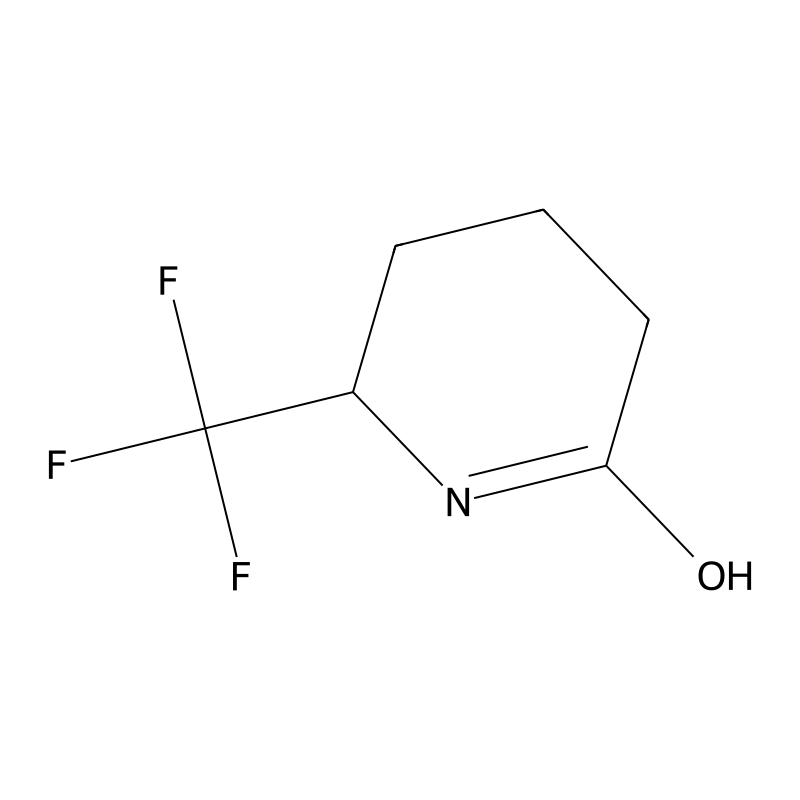6-(Trifluoromethyl)piperidin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
6-(Trifluoromethyl)piperidin-2-one is a piperidine derivative characterized by the presence of a trifluoromethyl group at the sixth position of the piperidine ring. Its chemical formula is C₆H₈F₃NO, and it has a molecular weight of approximately 167.13 g/mol . The trifluoromethyl group is known for its electron-withdrawing properties and can significantly influence the compound's reactivity and biological activity.
Synthesis and Characterization
-(Trifluoromethyl)piperidin-2-one (also known as 6-(CF3)piperidin-2-one) is a heterocyclic organic compound. Studies have explored various methods for its synthesis, including:
- Cyclization of N-Boc-5-aminopentanoic acid with trifluoroacetic anhydride [].
- Reductive amination of 6-hydroxypiperidin-2-one with trifluoroacetaldehyde [].
These studies also involve characterization of the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
Potential Applications in Medicinal Chemistry
Research has investigated the potential of 6-(trifluoromethyl)piperidin-2-one as a building block for the synthesis of medicinally relevant molecules. Its structure incorporates a piperidine ring, a common scaffold found in numerous bioactive compounds [].
Studies have explored its use as a precursor for the synthesis of:
- Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic attacks, leading to the formation of various derivatives.
- Aza Diels-Alder Reactions: This reaction can yield substituted piperidines with high diastereoselectivity .
- Trifluoromethylation: The introduction of trifluoromethyl groups into other substrates can be achieved through nucleophilic trifluoromethylation techniques .
6-(Trifluoromethyl)piperidin-2-one exhibits significant biological activity, primarily due to its structural characteristics. Compounds containing trifluoromethyl groups have been associated with various pharmacological effects, including:
- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains.
- Antidepressant Effects: Research indicates that piperidine derivatives can act as triple reuptake inhibitors, influencing neurotransmitter levels in the brain .
- Potential as Analgesics: Studies have highlighted the analgesic properties of certain piperidine derivatives .
Several synthetic pathways exist for producing 6-(trifluoromethyl)piperidin-2-one:
- Nucleophilic Trifluoromethylation: This method involves the reaction of piperidinic precursors with trifluoromethylating agents to introduce the trifluoromethyl group.
- Cyclization Reactions: Starting from appropriate precursors, cyclization under acidic or basic conditions can yield the desired piperidine structure .
- Intramolecular Mannich Reaction: This approach utilizes imines formed from aldehydes and amines, leading to cyclic structures including piperidines .
The applications of 6-(trifluoromethyl)piperidin-2-one are diverse:
- Pharmaceutical Development: Its derivatives are explored for potential use in drug formulations targeting various diseases.
- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
- Material Science: The unique properties imparted by the trifluoromethyl group may find utility in developing advanced materials .
Several compounds share structural similarities with 6-(trifluoromethyl)piperidin-2-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Trifluoromethyl)piperidin-2-one | Trifluoromethyl group at position 5 | Different position of trifluoromethyl group affects reactivity |
| 1-(Trifluoromethyl)pyrrolidin-2-one | Pyrrolidine ring structure | Smaller ring size may lead to different biological activities |
| 4-(Trifluoromethyl)morpholine | Morpholine ring structure | Exhibits different solubility and permeability properties |
| 3-(Trifluoromethyl)aniline | Aniline derivative | Potentially different pharmacological profiles |
These compounds highlight the versatility and unique characteristics imparted by the trifluoromethyl group within various nitrogen-containing heterocycles.








